N-(4-CHLOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE
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Overview
Description
N-(4-CHLOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE is a complex organic compound that features a thiazole ring, a morpholine group, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable α-haloketone with thiourea.
Introduction of the Chlorophenyl Group: This step may involve a nucleophilic substitution reaction.
Attachment of the Morpholinylsulfonyl Group: This could be done through sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the morpholine group.
Reduction: Reduction reactions could target the sulfonyl group or other functional groups within the molecule.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as antimicrobial or anticancer properties.
Medicine
If the compound shows promising biological activity, it could be developed into a drug candidate for treating various diseases.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-CHLOROPHENYL)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-THIAZOL-2-AMINE derivatives: Compounds with slight modifications to the functional groups.
Other Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.
Morpholine Derivatives: Compounds featuring the morpholine group with various other functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
Molecular Formula |
C19H18ClN3O3S2 |
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Molecular Weight |
436g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H18ClN3O3S2/c20-15-3-5-16(6-4-15)21-19-22-18(13-27-19)14-1-7-17(8-2-14)28(24,25)23-9-11-26-12-10-23/h1-8,13H,9-12H2,(H,21,22) |
InChI Key |
NWHHEFAJNMOHBK-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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